molecular formula C10H7NO3 B11757786 [1,3]Dioxolo[4,5-h]quinolin-8(9H)-one

[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one

Cat. No.: B11757786
M. Wt: 189.17 g/mol
InChI Key: CQARNQGPINVKMX-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one is an organic heterocyclic compound that features a fused dioxolo ring and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]dioxolo[4,5-h]quinolin-8(9H)-one typically involves the use of anthranilic acid and chloroacetone as starting materials. The key step in the synthesis is the rearrangement of acetonyl-anthranilate, which leads to the formation of the dioxolo-quinoline scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, [1,3]dioxolo[4,5-h]quinolin-8(9H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

Biologically, this compound has shown potential as an antibacterial and antifungal agent. It can inhibit the growth of various microorganisms, making it a candidate for the development of new antimicrobial drugs .

Medicine

In medicine, this compound derivatives are being explored for their anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit the proliferation of tumors .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,3]dioxolo[4,5-h]quinolin-8(9H)-one apart from similar compounds is its specific arrangement of the dioxolo ring and the quinoline core, which imparts unique chemical and biological properties. This structural uniqueness allows for a broader range of applications and potential modifications to enhance its efficacy in various fields.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

9H-[1,3]dioxolo[4,5-h]quinolin-8-one

InChI

InChI=1S/C10H7NO3/c12-8-4-2-6-1-3-7-10(9(6)11-8)14-5-13-7/h1-4H,5H2,(H,11,12)

InChI Key

CQARNQGPINVKMX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)C=CC(=O)N3

Origin of Product

United States

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